molecular formula C18H18N2O3S B2929324 N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide CAS No. 2034475-74-4

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2929324
CAS No.: 2034475-74-4
M. Wt: 342.41
InChI Key: UWACSNCREUWZKU-UHFFFAOYSA-N
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Description

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide (CAS Number: 2034475-74-4) is a chemical compound with a molecular formula of C18H18N2O3S and a molecular weight of 342.41 g/mol [ ]. This synthetically accessible small molecule features a hybrid structure incorporating a furan ring, a pyridine moiety, and a 2,5-dimethylbenzenesulfonamide group, making it a valuable intermediate in medicinal chemistry and drug discovery research [ ]. The compound is characterized by a predicted density of 1.247 g/cm³ and a predicted boiling point of 534.3 °C [ ]. Its structural motif, which links a heteroaromatic system (furan-pyridine) via a methylene bridge to a sulfonamide, is frequently explored in the development of bioactive molecules. For instance, related compounds containing the furan-pyridine scaffold have been investigated for their interactions with biological targets such as cytochrome P450 enzymes [ ], while sulfonamide derivatives are widely studied for various pharmacological activities. Research on structurally similar 4(1H)-quinolone compounds has demonstrated significant efficacy against multi-drug-resistant malaria strains, highlighting the potential of such complex heterocyclic systems in addressing challenging disease targets [ ]. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-13-5-6-14(2)18(10-13)24(21,22)20-12-15-7-8-16(19-11-15)17-4-3-9-23-17/h3-11,20H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWACSNCREUWZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring, a pyridine moiety, and a benzenesulfonamide group. Its molecular structure can be represented as follows:

C16H18N2O2S\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}_{2}\text{S}

This structure contributes to its unique interaction with biological targets.

The biological activity of this compound primarily involves enzyme inhibition and receptor modulation. The sulfonamide group is known for its ability to inhibit carbonic anhydrases, which are critical in various physiological processes including pH regulation and ion transport. Additionally, the furan and pyridine rings may interact with specific receptors or enzymes, potentially leading to anti-inflammatory or anticancer effects.

1. Antitumor Activity

Recent studies indicate that compounds containing furan and pyridine moieties exhibit significant antitumor properties. For example, related compounds have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Summary of Antitumor Activity Studies

CompoundCell LineIC50 (µM)Mechanism
FPP-3MCF-710Inhibition of CYP1A1/1B1
FPP-3HeLa15Induction of apoptosis

2. Anti-inflammatory Effects

Compounds similar to this compound have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes. This suggests potential use in treating inflammatory diseases.

Case Study: FPP-3
In a study examining the anti-inflammatory properties of FPP-3 (a related compound), it was found that it significantly reduced the expression of inflammatory markers in vitro and in vivo models. The mechanism involved the inhibition of NF-kB signaling pathways.

3. Antioxidant Activity

The compound may also exhibit antioxidant properties by modulating the Nrf2 pathway, which regulates the expression of antioxidant enzymes. This activity is crucial for protecting cells from oxidative stress.

Research Findings

Research has shown that this compound can act as a dual inhibitor of carbonic anhydrases and dihydrofolate reductase, which are important targets in cancer therapy. This dual inhibition could enhance its efficacy as an anticancer agent.

Table 2: Dual Inhibition Studies

Target EnzymeInhibition TypeReference
Carbonic AnhydraseCompetitive
Dihydrofolate ReductaseNoncompetitive

Q & A

Q. What synthetic routes are available for the preparation of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide?

A common approach involves coupling a pyridyl-furan precursor with a sulfonamide moiety. For example:

  • React 6-(furan-2-yl)pyridin-3-ylmethanol with 2,5-dimethylbenzenesulfonyl chloride in pyridine, using 4-dimethylaminopyridine (DMAP) as a catalyst .
  • Purify intermediates via column chromatography (e.g., silica gel, eluting with petroleum ether/ethyl acetate) and confirm structures using 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} .
  • Building blocks like 2-(2-{[5,6-bis(furan-2-yl)pyridin-3-yl]sulfanyl}acetamido) derivatives (e.g., ) may serve as modular precursors for structural analogs .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1H NMR^1 \text{H NMR} identifies proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, sulfonamide -SO2_2-NH- protons near δ 7.5–8.0 ppm) .
  • ESIMS : Confirm molecular weight via [M+H]+^+ or [M-H]^- ions; discrepancies >2 ppm suggest impurities or adducts .
  • HPLC/SFC : Assess purity (>95% by area normalization) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data between synthetic batches?

Contradictions often arise from:

  • Isomeric impurities : Separate enantiomers or diastereomers via chiral SFC (e.g., reports isomers with distinct 1H NMR^1 \text{H NMR} signals) .
  • Residual solvents : Use deuterated solvents for NMR and ensure complete drying under vacuum.
  • Dynamic proton exchange : Record NMR at varied temperatures (e.g., 25°C vs. 40°C) to stabilize signals .

Q. What strategies optimize purity (>99%) during large-scale synthesis?

  • Recrystallization : Use mixed solvents (e.g., ethyl acetate/hexane) to remove hydrophobic impurities.
  • HPLC purification : Employ semi-preparative C18 columns with trifluoroacetic acid (0.1%) in mobile phases .
  • In-process monitoring : Track reaction progress via TLC or LC-MS to halt reactions at optimal conversion (e.g., uses pyridine as a solvent for sulfonylation) .

Q. How can structural analogs be designed for structure-activity relationship (SAR) studies?

Modify:

  • Furan substituents : Replace furan-2-yl with thiophene or pyrrole (see for furan-pyridine hybrids) .
  • Sulfonamide groups : Introduce electron-withdrawing groups (e.g., -CF3_3) at the 2,5-dimethylbenzene ring (analogous to derivatives) .
  • Pyridine linker : Vary methylene bridge length or substitute with ethylene .

Q. What in vitro assays are suitable for evaluating its antimicrobial or antitumor potential?

  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using broth microdilution .
  • Antitumor : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with lapatinib-like quinazoline derivatives () as positive controls .

Data Analysis and Methodological Challenges

Q. How should ESIMS data be interpreted to confirm molecular identity?

  • Compare observed [M+H]+^+ with theoretical m/z (e.g., C19_{19}H20_{20}N2_2O3_3S: calc. 380.12, obs. 380.10 ± 0.02) .
  • Use high-resolution ESI-TOF for isotopic pattern matching (e.g., 34S^{34} \text{S} peak at m/z +2).

Q. How can computational methods predict binding modes with biological targets?

  • Perform molecular docking against crystallized targets (e.g., dihydrofolate reductase for antimicrobial activity) using AutoDock Vina.
  • Validate with MD simulations (50 ns trajectories) to assess binding stability (e.g., references quinazoline-protein interactions) .

Q. How to address discrepancies in biological activity across studies?

  • Purity : Re-test batches with HPLC-confirmed purity >98% (e.g., shows activity correlates with purity) .
  • Assay conditions : Standardize protocols (e.g., pH 7.4 buffer, 37°C incubation) to minimize variability .

Tables for Key Data

Parameter Method Typical Results Reference
PurityHPLC (C18)99.46–100% (area normalization)
Molecular WeightESI-TOF380.12 (calc.), 380.10 (obs.)
1H NMR^1 \text{H NMR}400 MHz (DMSO-d6)δ 8.2 (pyridine-H), δ 6.7 (furan-H)

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